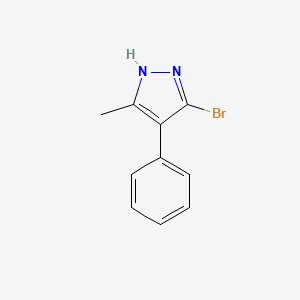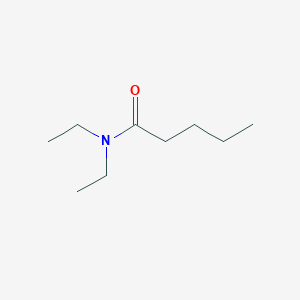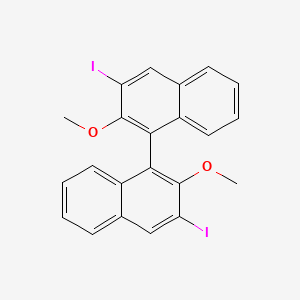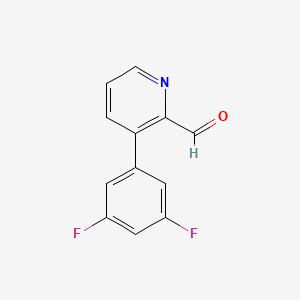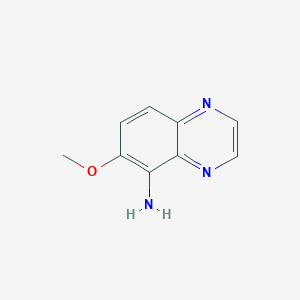![molecular formula C13H15NO B8794345 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one CAS No. 90329-77-4](/img/structure/B8794345.png)
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is a heterocyclic compound that features a fused ring system combining benzene and quinolizine structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These intermediates are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6H-Benzo[c]chromen-6-one: Another heterocyclic compound with a fused ring system, but with different functional groups and properties.
1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90329-77-4 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1,2,3,4,11,11a-hexahydrobenzo[b]quinolizin-6-one |
InChI |
InChI=1S/C13H15NO/c15-13-12-7-2-1-5-10(12)9-11-6-3-4-8-14(11)13/h1-2,5,7,11H,3-4,6,8-9H2 |
Clave InChI |
RMDMKRJRSLNXRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

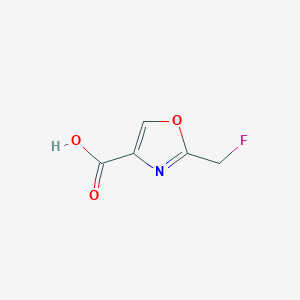
![2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8794278.png)
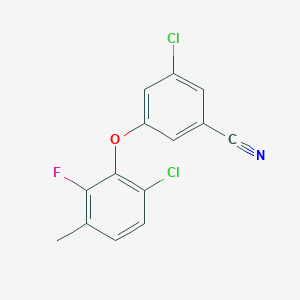
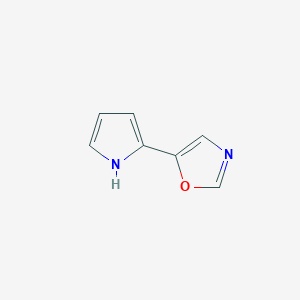
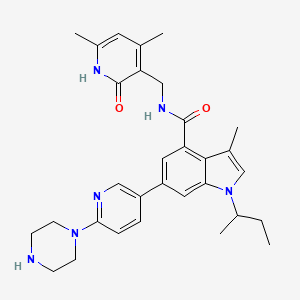
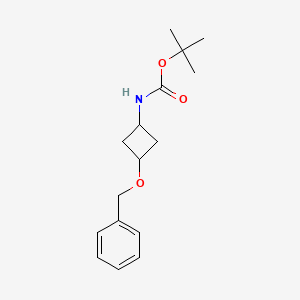

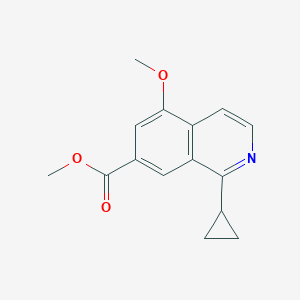
![3-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-5-fluorobenzonitrile](/img/structure/B8794331.png)
